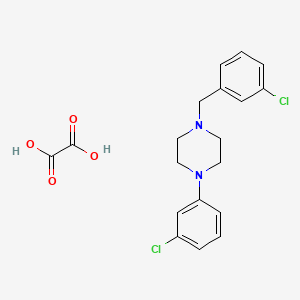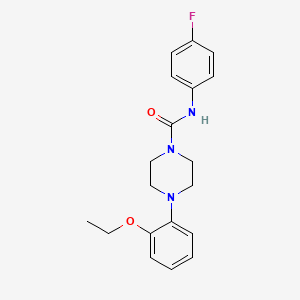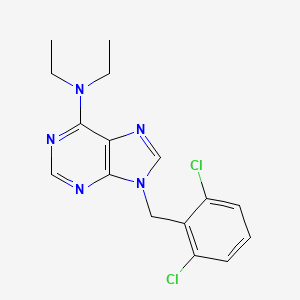![molecular formula C19H29NO6 B5394845 N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-2-butanamine oxalate](/img/structure/B5394845.png)
N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-2-butanamine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-2-butanamine oxalate, also known as PPG-102, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of selective β2-adrenergic receptor agonists and has been studied for its ability to treat various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.
作用机制
The mechanism of action of N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-2-butanamine oxalate involves the activation of β2-adrenergic receptors, which leads to the activation of adenylate cyclase and the subsequent production of cyclic AMP (cAMP). Increased levels of cAMP lead to the relaxation of the airway smooth muscle, resulting in bronchodilation. N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-2-butanamine oxalate has been shown to be a selective β2-adrenergic receptor agonist, which means that it specifically targets these receptors and does not affect other adrenergic receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-2-butanamine oxalate are related to its ability to activate β2-adrenergic receptors. Activation of these receptors leads to an increase in cAMP levels, which in turn leads to the relaxation of the airway smooth muscle. This results in bronchodilation, which can improve airflow in individuals with respiratory diseases such as asthma and COPD.
实验室实验的优点和局限性
One of the advantages of N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-2-butanamine oxalate in lab experiments is its high selectivity for β2-adrenergic receptors. This makes it a useful tool for studying the role of these receptors in respiratory diseases. However, one limitation of N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-2-butanamine oxalate is that it is not very soluble in water, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for research on N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-2-butanamine oxalate. One area of interest is the development of new formulations of the compound that are more soluble in water. This could improve its effectiveness in treating respiratory diseases. Another area of research is the investigation of the long-term effects of N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-2-butanamine oxalate on respiratory function and overall health. Additionally, N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-2-butanamine oxalate could be studied in combination with other drugs to determine whether it has synergistic effects that could improve its therapeutic potential.
合成方法
The synthesis of N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-2-butanamine oxalate involves a series of chemical reactions, starting with the reaction of 2-methoxy-4-(1-propen-1-yl)phenol with 3-chloropropylamine. The resulting product is then reacted with 2-butanamine to form N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-2-butanamine oxalate. The compound is typically obtained as an oxalate salt, which is more stable and soluble in water than the free base.
科学研究应用
N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-2-butanamine oxalate has been extensively studied for its potential therapeutic applications in respiratory diseases. In vitro studies have shown that N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-2-butanamine oxalate has a high affinity for β2-adrenergic receptors, which are present in the smooth muscle of the airways. Activation of these receptors leads to relaxation of the airway smooth muscle, resulting in bronchodilation. This makes N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-2-butanamine oxalate a potential candidate for the treatment of asthma and COPD.
属性
IUPAC Name |
N-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]butan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.C2H2O4/c1-5-8-15-9-10-16(17(13-15)19-4)20-12-7-11-18-14(3)6-2;3-1(4)2(5)6/h5,8-10,13-14,18H,6-7,11-12H2,1-4H3;(H,3,4)(H,5,6)/b8-5+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWSJVRCKPMKHH-HAAWTFQLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCCOC1=C(C=C(C=C1)C=CC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)NCCCOC1=C(C=C(C=C1)/C=C/C)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(dimethylamino)(2-methylphenyl)acetyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5394770.png)
![4-ethyl-3-{2-[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}piperazin-2-one](/img/structure/B5394780.png)
![ethyl 2-{[3-(2-furyl)acryloyl]amino}-4-(2-naphthyl)-3-thiophenecarboxylate](/img/structure/B5394786.png)


![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5394816.png)
![N-[1-(4-ethylphenyl)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5394832.png)
![2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B5394840.png)
![5-{[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]carbonyl}-2-pyridinecarbonitrile](/img/structure/B5394850.png)
![(4aS*,8aR*)-6-{[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]carbonyl}-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5394853.png)


